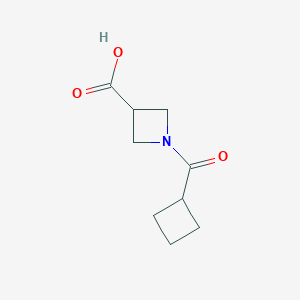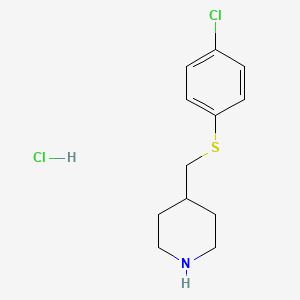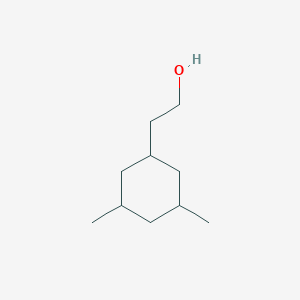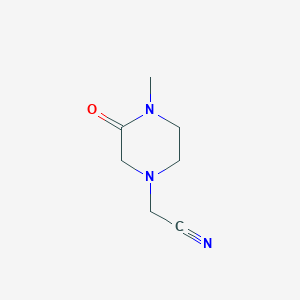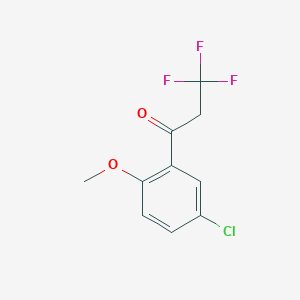
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one (also known as MCPT-1) is an organic compound that is used in a variety of scientific research applications. It is a halogenated derivative of the phenyl trifluoropropanone family, and has been used in a variety of experiments due to its unique properties.
Applications De Recherche Scientifique
Microwave-assisted Synthesis for Neuroprotection
One notable application involves the microwave-assisted synthesis of derivatives of this compound for potential neuroprotective agents. Research by Dischino et al. (2003) details the synthesis of (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one, aiming at post-stroke neuroprotection. The study underscores the use of chiral HPLC separation to afford the desired 18F-labeled enantiomer, highlighting its application in biodistribution studies in rodents, which aligns with previous studies using racemic 18F-radiolabeled material (Dischino et al., 2003).
Synthesis of Chemical Intermediates
Another research avenue is the synthesis of chemical intermediates, where Komata et al. (2008) reported an efficient method for preparing 3,3,3-trifluoropropanoic acid. The process begins with 1-chloro-3,3,3-trifluoropropene, easily transformed into 3,3,3-trifluoropropanal dimethyl acetal, showcasing the versatility of chloro and methoxyphenyl derivatives in chemical synthesis (Komata et al., 2008).
Crystal Structure Analysis
In crystallography, the compound's derivatives serve as a basis for studying molecular structures. Yan and Liu (2007) synthesized a compound related to 1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one and analyzed its crystal structure, which involves intermolecular N—H⋯O hydrogen bonds. Such studies are crucial for understanding the compound's molecular geometry and potential interactions in larger molecular assemblies (Yan & Liu, 2007).
Advanced Material Synthesis
Furthermore, the compound finds application in the synthesis of advanced materials. For instance, the reaction of 3,3,3-trifluoropropene with tetrahydrofuran demonstrates its role in telomeric growth via free-radical rearrangements. Bergstrom et al. (1983) described the formation of a series of compounds linking trifluoropropyl side chains to tetrahydrofuran, showcasing the compound's utility in creating polymers or materials with specific functionalities (Bergstrom et al., 1983).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(11)4-7(9)8(15)5-10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFPEQRPDGPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)


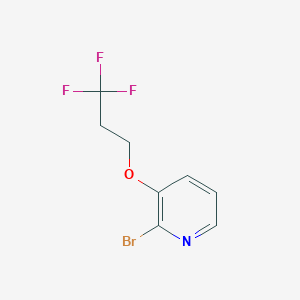
![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
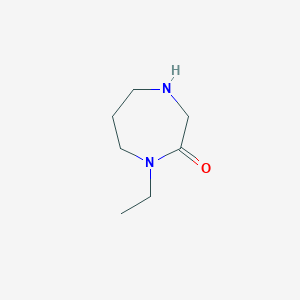

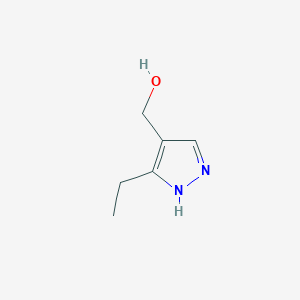
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)
